molecular formula C15H11BrClF3N2O B2502880 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide CAS No. 1281149-29-8

5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide

Cat. No.: B2502880
CAS No.: 1281149-29-8
M. Wt: 407.62
InChI Key: JUPXICQVGUJYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a carboxamide group The compound also contains a trifluoromethylphenyl group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used in coupling reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can introduce new functional groups to the molecule .

Scientific Research Applications

5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloropyridine: A simpler analog without the trifluoromethylphenyl group.

    2-chloro-5-(trifluoromethyl)pyridine: Lacks the bromine atom and carboxamide group.

    N-(2-phenylethyl)pyridine-3-carboxamide: Lacks the halogen and trifluoromethyl substitutions

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide lies in its combination of halogen, trifluoromethyl, and carboxamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClF3N2O/c16-11-7-12(13(17)22-8-11)14(23)21-6-5-9-1-3-10(4-2-9)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPXICQVGUJYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C(N=CC(=C2)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.